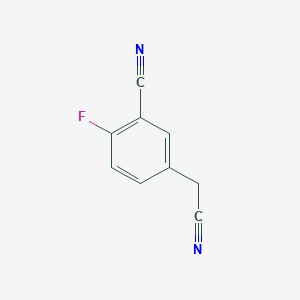

3-Cyano-4-fluorobenzylcyanide

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of 3-Cyano-4-fluorobenzylcyanide is represented by the formula C10H6FNO. Its molecular weight is 181.16 grams per mole.Physical And Chemical Properties Analysis

3-Cyano-4-fluorobenzylcyanide is a colorless to pale yellow liquid that is insoluble in water.Wissenschaftliche Forschungsanwendungen

Fluorescence Enhancement and Stability

The development of fluorescent dyes for biochemical studies highlights the significance of structural modifications, like cyano and fluoro substitutions, to enhance fluorescence properties and stability for cellular imaging and other applications. For instance, new families of fluorescent indicators offer improved brightness, photostability, and selectivity, vital for intracellular applications (G. Grynkiewicz, M. Poenie, R. Tsien, 1985). Similarly, an oxygen scavenging system improves dye stability in single-molecule experiments, indicating the importance of chemical modifications for enhancing molecular performance (Colin Echeverría Aitken, R. Marshall, J. Puglisi, 2008).

Aggregation-Induced Emission (AIE)

The synthesis of novel compounds with AIE properties demonstrates the role of cyano groups in preventing π–π stacking, which is crucial for the development of materials with enhanced emission in aggregated states. Such properties are key for applications in optics, electronics, and the biological sciences (Wen-bin Jia et al., 2013).

Biocatalysis in Organic Synthesis

In organic synthesis, engineered enzymes catalyze the insertion of fluoroalkyl groups into organic compounds, demonstrating the potential for creating fluorinated molecules with altered pharmacological characteristics through C–H functionalization (Xiong Huang et al., 2018). This approach showcases the expanding scope of biocatalysis for incorporating fluoroalkyl groups into diverse molecular scaffolds.

Environmental Biodegradation

The biodegradation study of β-Cyfluthrin by Pseudomonas stutzeri strain S1 emphasizes the environmental implications of fluoro-containing compounds and highlights the efforts in understanding and enhancing the microbial degradation of synthetic pyrethroids (N. Saikia et al., 2005).

Photoredox Catalysis in Organic Synthesis

Photoredox catalysis has emerged as a powerful tool for radical reactions, including fluoromethylation of carbon-carbon multiple bonds. The development of metal-free photoredox catalysts based on donor–acceptor fluorophores demonstrates the utility of such systems in driving energetically demanding cross-coupling reactions under mild conditions (Jian Luo, Jian Zhang, 2016).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(cyanomethyl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-9-2-1-7(3-4-11)5-8(9)6-12/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNCZBBJZSYHMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378785 | |

| Record name | 3-Cyano-4-fluorobenzylcyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-4-fluorobenzylcyanide | |

CAS RN |

519059-09-7 | |

| Record name | 3-Cyano-4-fluorobenzylcyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

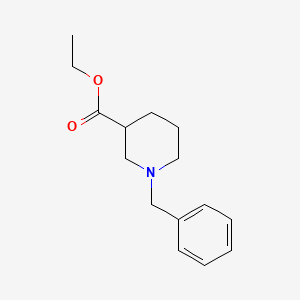

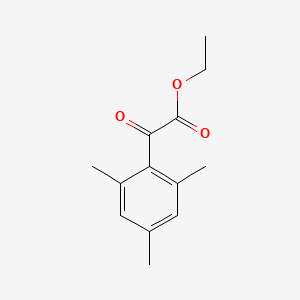

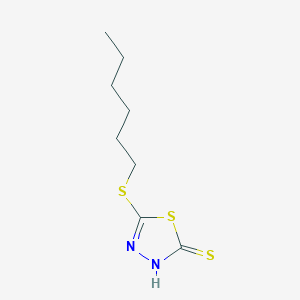

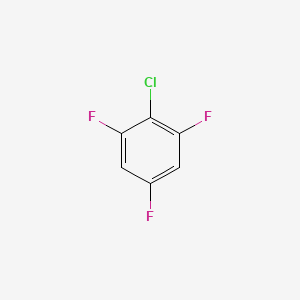

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

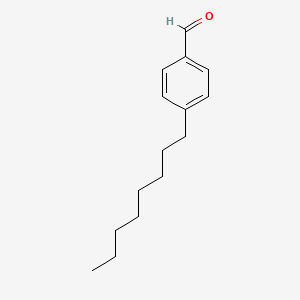

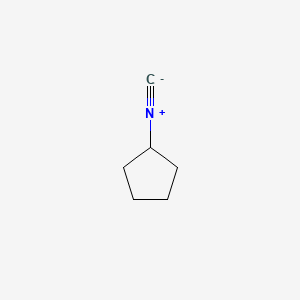

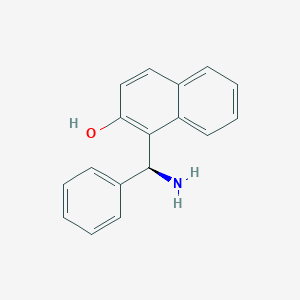

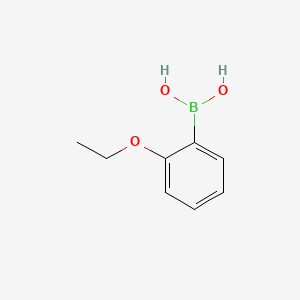

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.